molecular formula C17H12N2O3 B1421974 2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 1228553-14-7

2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B1421974
CAS RN: 1228553-14-7
M. Wt: 292.29 g/mol
InChI Key: KVSJMGHNHOPSRD-UHFFFAOYSA-N
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Description

The compound contains a benzoxazole group and an isoindole group. Benzoxazole is a heterocyclic compound, it is a bicyclic molecule with a fusion of benzene and oxazole (a five-membered ring containing two heteroatoms, one oxygen and one nitrogen). Isoindole is a polycyclic compound made of two fused rings, a benzene ring and a five-membered ring containing a nitrogen atom .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. Benzoxazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry and can undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups can affect the compound’s solubility in different solvents. The melting point and boiling point can be influenced by the size and shape of the molecule, as well as intermolecular forces .

Scientific Research Applications

I have conducted several searches to find specific scientific research applications for the compound 2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]-1H-isoindoline-1,3(2H)-dione, also known as 2-((5-Methylbenzo[d]oxazol-2-yl)methyl)isoindoline-1,3-dione. However, the available online information does not provide a comprehensive list of unique applications for this compound.

From the general information on benzoxazole derivatives and related compounds, it is known that such compounds can have various biological activities, including antibacterial , antifungal , antitumor , and antimicrobial properties . They are also explored for their potential use in synthesis reactions and as inhibitors in various biological processes .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its biological target. Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some benzoxazole derivatives are known to be hazardous and can cause skin and eye irritation .

Future Directions

The future research directions for a compound depend on its potential applications. Given the wide range of biological activities exhibited by benzoxazole derivatives, potential future research could involve further exploration of these activities and development of new drugs .

properties

IUPAC Name

2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c1-10-6-7-14-13(8-10)18-15(22-14)9-19-16(20)11-4-2-3-5-12(11)17(19)21/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSJMGHNHOPSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)CN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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